Enhanced Cytotoxicity in Glutathione-Rich Resistant Cancer Cells vs. Parental Cells
Brostallicin exhibits a unique inverse correlation between glutathione (GSH) levels and cytotoxicity, unlike most conventional alkylating agents. This is demonstrated by its 3-fold higher activity in melphalan-resistant L1210 murine leukemia cells, which have increased GSH levels, compared to the parental L1210 line [1]. This enhanced activity in a drug-resistant background is a key differentiating factor.
| Evidence Dimension | Cytotoxicity (IC50) in resistant vs. parental cell lines |
|---|---|
| Target Compound Data | IC50 = 0.46 ng/mL in melphalan-resistant L1210 cells |
| Comparator Or Baseline | IC50 = 1.45 ng/mL in parental L1210 cells |
| Quantified Difference | 3-fold higher potency in the resistant line |
| Conditions | L1210 murine leukemia cell line and its melphalan-resistant variant |
Why This Matters
This demonstrates that brostallicin can be more effective against tumors with high GSH, a common feature of drug-resistant cancers, where other agents often fail.
- [1] Geroni C, Marchini S, Cozzi P, et al. Brostallicin, a novel anticancer agent whose activity is enhanced upon binding to glutathione. Cancer Res. 2002;62(8):2332-2336. View Source
